[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate
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Overview
Description
[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate is a natural product found in Streptomyces with data available.
Scientific Research Applications
1. Synthesis and Structural Analysis
- The compound under consideration is involved in complex synthesis processes. For instance, Pozharskii et al. (1996) explored the behavior of similar naphthylmethyl carbocations in the presence of acids, leading to the formation of asymmetrical spiro compounds, which are key in various synthetic pathways Pozharskii et al., 1996.
- Odabaşoǧlu et al. (2003) described the keto-amine tautomeric form of related compounds, highlighting their structural characteristics and intramolecular hydrogen bonding Odabaşoǧlu et al., 2003.
2. Antitumor Applications
- Wells et al. (2000) investigated the oxidation of methoxyphenols, similar to the compound , in the presence of dienophiles, which has relevance in the synthesis of compounds with potential antitumor properties Wells et al., 2000.
3. Photoreactivity and Photochemistry
- Tian et al. (1988) studied the photolysis of derivatives similar to the specified compound, yielding various complex products, which is significant in the field of synthetic photochemistry Tian et al., 1988.
4. Reactions with Acetylenic Esters and Ring Expansion
- Frew and Proctor (1980) demonstrated how sodium salts of related compounds react with acetylenic esters, leading to ring expansion, which is a crucial reaction in organic synthesis Frew & Proctor, 1980.
5. Heterocyclic Steroid Synthesis
- Nasipuri and Ghosh (1976) focused on the synthesis of heterocyclic steroids from compounds similar to the one , highlighting the potential applications in pharmaceutical chemistry Nasipuri & Ghosh, 1976.
Properties
Molecular Formula |
C27H21ClO8 |
---|---|
Molecular Weight |
508.9 g/mol |
IUPAC Name |
[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C27H21ClO8/c1-34-21-11-18-17(19(12-29)25(21)28)5-6-20(31)24(18)26(33)35-16-9-14-3-2-4-23-27(36-23,22(32)13-30)8-7-15(14)10-16/h3,5-6,10-11,16,22-23,29-32H,9,12-13H2,1H3/b14-3- |
InChI Key |
CQTJGCQVQDQRDL-BNNQUZSASA-N |
Isomeric SMILES |
COC1=C(C(=C2C=CC(=C(C2=C1)C(=O)OC3C/C/4=C/C#CC5C(O5)(C#CC4=C3)C(CO)O)O)CO)Cl |
Canonical SMILES |
COC1=C(C(=C2C=CC(=C(C2=C1)C(=O)OC3CC4=CC#CC5C(O5)(C#CC4=C3)C(CO)O)O)CO)Cl |
Synonyms |
N1999-A2 N1999A2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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